![molecular formula C18H19NO5 B144427 (E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide CAS No. 136944-23-5](/img/structure/B144427.png)
(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide, commonly known as DMPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPA is a member of the family of chalcone derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of DMPA is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. DMPA has been shown to inhibit the activity of these pathways, leading to the suppression of cell growth, inflammation, and oxidative stress.
生化和生理效应
DMPA has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. DMPA has been shown to scavenge free radicals and protect cells from oxidative stress. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. In cancer research, DMPA has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth.
实验室实验的优点和局限性
DMPA has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and diverse biological activities. However, DMPA also has some limitations, including its poor solubility in water and limited stability under certain experimental conditions.
未来方向
There are several future directions for the research on DMPA. One potential direction is the development of DMPA-based therapeutics for the treatment of cancer, diabetes, and neurodegenerative disorders. Another direction is the investigation of the molecular mechanisms underlying the biological activities of DMPA. Additionally, the synthesis of novel DMPA derivatives with improved solubility and stability could lead to the discovery of new therapeutic agents.
合成方法
The synthesis of DMPA involves the reaction of 3,4-dihydroxyacetophenone with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium hydroxide. The reaction proceeds through the Claisen-Schmidt condensation, followed by an intramolecular cyclization step to yield DMPA. The purity of the synthesized compound can be confirmed by NMR and mass spectrometry analysis.
科学研究应用
DMPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, DMPA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, DMPA has been found to improve insulin sensitivity and glucose uptake in muscle cells. In neurodegenerative disorder research, DMPA has been shown to protect neurons from oxidative stress and inflammation.
属性
CAS 编号 |
136944-23-5 |
|---|---|
产品名称 |
(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide |
分子式 |
C18H19NO5 |
分子量 |
329.3 g/mol |
IUPAC 名称 |
(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C18H19NO5/c1-23-16-7-4-13(10-17(16)24-2)11-19-18(22)8-5-12-3-6-14(20)15(21)9-12/h3-10,20-21H,11H2,1-2H3,(H,19,22)/b8-5+ |
InChI 键 |
AUVWQXWYHSOBAW-VMPITWQZSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC |
SMILES |
COC1=C(C=C(C=C1)CNC(=O)C=CC2=CC(=C(C=C2)O)O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CNC(=O)C=CC2=CC(=C(C=C2)O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



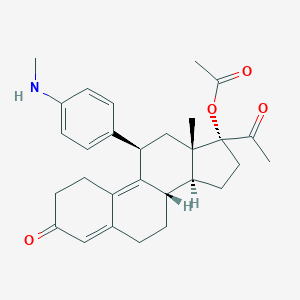
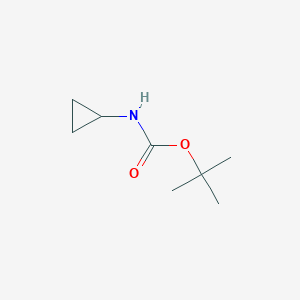

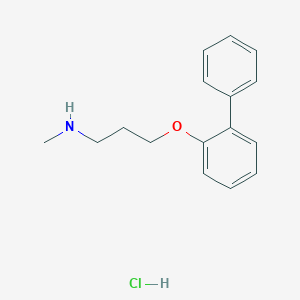
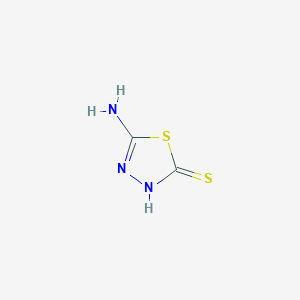
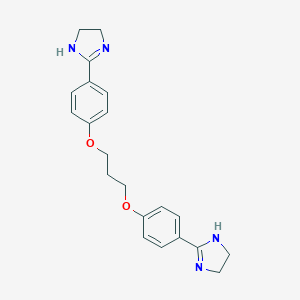
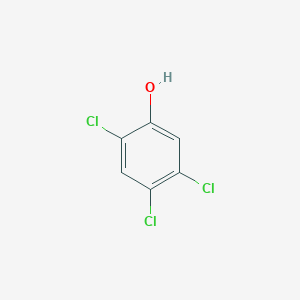
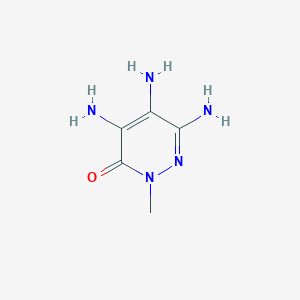
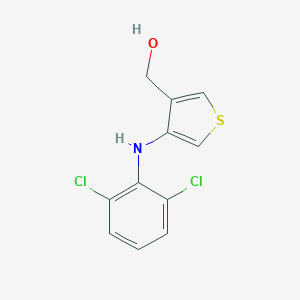
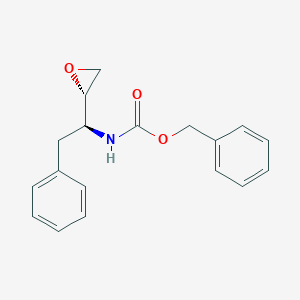
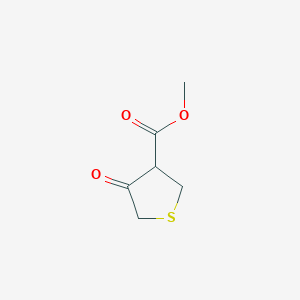
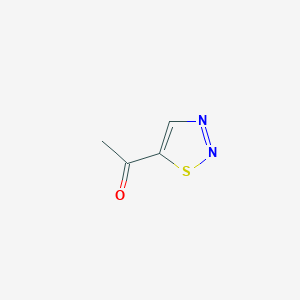

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)